4-Ethoxy-3-fluoro-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-ethoxy-3-fluoro-2-methylbenzoyl chloride, with a nucleophile like water or hydroxide ion under controlled conditions. Another method involves the direct fluorination of 4-ethoxy-2-methylbenzoic acid using a fluorinating agent such as Selectfluor.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy, fluoro, and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-ethoxy-3-fluoro-2-methylbenzyl alcohol or aldehyde.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-fluoro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the ethoxy group.
4-Fluoro-2-methylbenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxy-2-methylbenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness: 4-Ethoxy-3-fluoro-2-methylbenzoic acid is unique due to the presence of both ethoxy and fluoro substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11FO3 |
---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
4-ethoxy-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TVNBMVFZLHLZFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.